molecular formula C16H16N4O2S B2804778 Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 852372-92-0

Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Cat. No.: B2804778
CAS No.: 852372-92-0
M. Wt: 328.39
InChI Key: RYPQEOILMYLICS-UHFFFAOYSA-N
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Description

Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a phenyl group and at position 6 with a thioether-linked butanoate ester. This structure combines aromaticity from the phenyl group with the polarity of the ester and sulfur-containing moieties, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-3-12(16(21)22-2)23-14-10-9-13-17-18-15(20(13)19-14)11-7-5-4-6-8-11/h4-10,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPQEOILMYLICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetic anhydride in glacial acetic acid under reflux conditions at 120°C for 6 hours . The reaction mixture is then poured into ice-cold water to precipitate the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases, particularly cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of enzymes such as c-Met and Pim-1, which are involved in cancer cell proliferation . The compound binds to the ATP-binding site of these enzymes, thereby blocking their activity and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Research Implications

The target compound’s phenyl and butanoate ester groups distinguish it from analogs with smaller substituents (e.g., methyl, ethyl) or polar functionalities (e.g., carboxylic acids).

  • Drug Design : Enhanced lipophilicity for blood-brain barrier penetration.
  • Material Science : Tunable electronic properties via the phenyl-thioether system.

Further studies should explore its pharmacokinetic profile and target-specific bioactivity, building on the triazolo-pyridazine scaffold’s established role in protein inhibition .

Q & A

Basic: What are the critical parameters for optimizing the synthesis yield of Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate?

Methodological Answer:
Key parameters include:

  • Temperature control : Reactions often require precise thermal conditions (e.g., 80–100°C for cyclization steps) to avoid side products .
  • Reaction time : Extended times (12–24 hours) are typical for heterocyclic ring formation, monitored via TLC .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the thioether linkage, while glacial acetic acid improves cyclization efficiency .
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) accelerate intermediate steps .

Basic: Which analytical techniques are most reliable for characterizing the 3D conformation of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves atomic-level spatial arrangement, critical for studying interactions with biological targets .
  • NMR spectroscopy : 2D NOESY or COSY experiments reveal through-space coupling, confirming substituent orientations .
  • DFT calculations : Computational modeling predicts electronic properties and validates experimental data .

Advanced: How do electron-donating/withdrawing substituents on the phenyl ring influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity at the triazolopyridazine core, facilitating nucleophilic aromatic substitution. Kinetic studies show a 2.5× rate increase compared to unsubstituted analogs .
  • Electron-donating groups (e.g., -OCH₃) : Stabilize intermediates in Suzuki-Miyaura coupling, improving yields (75–90%) but may reduce electrophilic reactivity .
  • Method : Compare Hammett σ values of substituents with reaction rates to quantify electronic effects .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Structural analogs : Synthesize derivatives with controlled modifications (e.g., replacing the phenyl group with pyridinyl) to isolate variables .
  • Assay standardization : Use isogenic cell lines and consistent ATP concentration in kinase inhibition assays to reduce variability .
  • Meta-analysis : Apply multivariate regression to published IC₅₀ values, accounting for differences in purity (HPLC ≥95% required) .

Advanced: What computational strategies predict binding affinities of this compound with protein kinases?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets, prioritizing residues with hydrogen-bonding potential (e.g., Glu91 in PKA) .
  • MD simulations (AMBER) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
  • Free-energy perturbation (FEP) : Quantify ΔΔG changes upon substituent modification to guide rational design .

Advanced: How does the thioether linkage impact metabolic stability, and how can this be tested?

Methodological Answer:

  • In vitro assays : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS. Thioethers show slower oxidation than ether analogs (t₁/₂ = 45 vs. 22 min) .
  • Derivatization : Replace sulfur with oxygen or selenium and compare stability under oxidative conditions (H₂O₂/Fe²⁺) .

Advanced: What solvent systems minimize byproduct formation during ester hydrolysis?

Methodological Answer:

  • Biphasic systems : Use THF/H₂O (4:1) with NaOH to hydrolyze the methyl ester while preserving the triazolopyridazine core .
  • Acid-catalyzed hydrolysis : HCl in dioxane (0.5 M, 60°C) avoids thioether cleavage, yielding the carboxylic acid derivative in >80% purity .

Advanced: How do substituents at the 3-position of the triazolopyridazine core affect pharmacokinetics?

Methodological Answer:

SubstituentLogP (Calculated)Solubility (µg/mL)Plasma Protein Binding (%)
4-OCH₃-phenyl3.212.589
Pyridin-3-yl2.818.778
p-Tolyl3.58.992
  • Methoxy groups : Increase aqueous solubility via hydrogen bonding but elevate plasma protein binding, reducing free drug concentration .
  • Heteroaromatic groups (e.g., pyridinyl) : Improve blood-brain barrier permeability (Papp = 8.6 × 10⁻⁶ cm/s) in Caco-2 assays .

Advanced: What methodologies ensure ≥98% purity for in vivo studies?

Methodological Answer:

  • Prep-HPLC : Use a C18 column with gradient elution (MeCN/H₂O + 0.1% TFA); collect fractions with UV λ = 254 nm .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove trace impurities; confirm purity via ¹H NMR (baseline noise <0.5%) .

Advanced: How does photostability under UV light impact experimental reproducibility?

Methodological Answer:

  • UV-Vis spectroscopy : Monitor absorbance changes at λmax (310 nm) over 24 hours; >10% degradation indicates need for light-protected storage .
  • Quenching studies : Add antioxidants (e.g., BHT) to solutions to suppress radical-mediated decomposition .

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